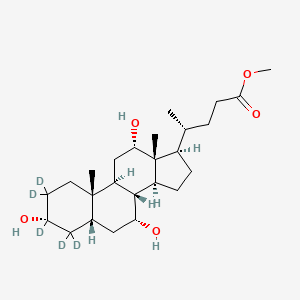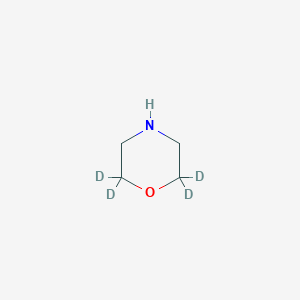
2,2,6,6-d4-Morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-d4-Morpholine is a deuterated derivative of morpholine, a heterocyclic organic compound featuring both amine and ether functional groups. The deuterium atoms replace the hydrogen atoms at the 2 and 6 positions, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-d4-Morpholine typically involves the deuteration of morpholine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-d4-Morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Deuterated amines.
Substitution: Deuterated alkyl or acyl derivatives.
Applications De Recherche Scientifique
2,2,6,6-d4-Morpholine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, providing clearer spectra by reducing background signals.
Biology: It is used in metabolic studies to trace the pathways of morpholine derivatives in biological systems.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the synthesis of deuterated intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,6,6-d4-Morpholine involves its interaction with molecular targets through its amine and ether functional groups. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation. This stability is particularly beneficial in drug development, where deuterated compounds often exhibit longer half-lives and reduced toxicity.
Comparaison Avec Des Composés Similaires
Morpholine: The non-deuterated parent compound.
2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions.
Thiomorpholine: A sulfur-containing analog.
Uniqueness: 2,2,6,6-d4-Morpholine is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium atoms enhances its stability and makes it an invaluable tool in isotopic labeling studies, setting it apart from its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C4H9NO |
|---|---|
Poids moléculaire |
91.14 g/mol |
Nom IUPAC |
2,2,6,6-tetradeuteriomorpholine |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i3D2,4D2 |
Clé InChI |
YNAVUWVOSKDBBP-KHORGVISSA-N |
SMILES isomérique |
[2H]C1(CNCC(O1)([2H])[2H])[2H] |
SMILES canonique |
C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




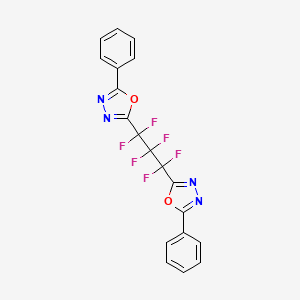

![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)

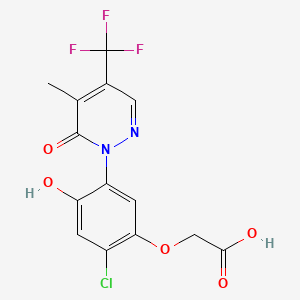
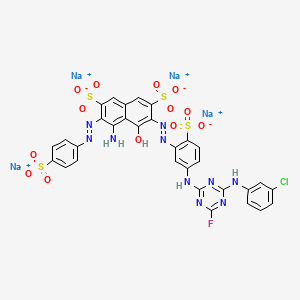

![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
